3-メトキシ-N,N-ジメチルプロパンアミド

説明

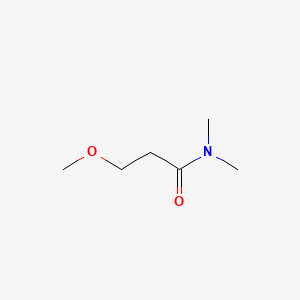

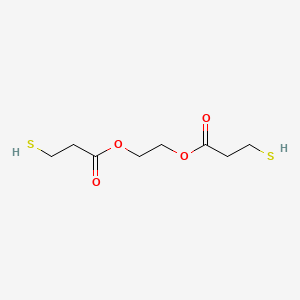

“Propanamide, 3-methoxy-N,N-dimethyl-” is a chemical compound with the IUPAC name 3-methoxy-N,N-dimethylpropanamide . It has the molecular formula C6H13NO2 .

Molecular Structure Analysis

The molecular structure of “Propanamide, 3-methoxy-N,N-dimethyl-” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanamide, 3-methoxy-N,N-dimethyl-” include a density of 0.9±0.1 g/cm3, boiling point of 188.7±23.0 °C at 760 mmHg, vapour pressure of 0.6±0.4 mmHg at 25°C, and enthalpy of vaporization of 42.5±3.0 kJ/mol . It also has a flash point of 67.9±22.6 °C, index of refraction of 1.425, molar refractivity of 35.3±0.3 cm3, and molar volume of 138.3±3.0 cm3 .科学的研究の応用

重合用溶媒

3-メトキシ-N,N-ジメチルプロパンアミド: は、さまざまなポリマーの重合プロセスにおいて溶媒として使用されます。その高い溶解力は、ポリアミド(PA)、ポリイミド(PI)、ポリアミドイミド(PAI)、ポリウレタン(PU)などの難溶性ポリマーに特に有効です。 この化合物は両親媒性であるため、さまざまな極性特性を持つ物質を溶解させることができ、ポリマー合成に最適な媒体となっています .

インクジェットプリンターインク

この化合物は、インクジェットプリンター用インクの配合における溶媒として使用されます。 この化合物の低い接触角と高い濡れ性は、インクが材料上に均一に広がり、クリアで一貫した印刷品質を実現することを保証します .

コーティング

コーティング業界では、3-メトキシ-N,N-ジメチルプロパンアミドは、さまざまな成分を溶解させる能力があるため、さまざまな表面へのコーティングの適用性と耐久性を向上させるために使用されます .

接着剤

この化合物の溶媒特性は、接着剤配合に有利です。 この化合物は、接着剤成分の均一な分布を確保し、接着強度を向上させることで、接着特性を向上させることができます .

洗浄剤

溶媒として、洗浄剤にも配合されています。 この化合物は、さまざまな物質を溶解させる能力が高いため、さまざまな洗浄用途に適しています .

NMP代替品

3-メトキシ-N,N-ジメチルプロパンアミド: は、健康上のリスクを伴う一般的な溶媒であるN-メチル-2-ピロリドン(NMP)のより安全な代替品と考えられています。 この化合物は、性能を損なうことなく、高い安全性を実現しています .

DMF代替品

同様に、この化合物は、潜在的な健康上の危険性がある別の広く使用されている溶媒であるN,N-ジメチルホルムアミド(DMF)の代替品として機能します。 この化合物は、同様の溶解能力により、実行可能な代替品となっています .

2P代替品

この化合物は、特にその独自の溶媒特性をより良い結果のために活用できるアプリケーションでは、2-ピロリドン(2P)の代替品でもあります .

生化学分析

Biochemical Properties

Propanamide, 3-methoxy-N,N-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutral organics, which are a class of compounds that do not ionize in water . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can influence the compound’s solubility and reactivity in biological systems.

Cellular Effects

Propanamide, 3-methoxy-N,N-dimethyl- affects various types of cells and cellular processes. It has been shown to cause serious eye irritation and may damage organs through prolonged or repeated exposure . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of propanamide, 3-methoxy-N,N-dimethyl- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting metabolic pathways and cellular processes. Additionally, propanamide, 3-methoxy-N,N-dimethyl- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propanamide, 3-methoxy-N,N-dimethyl- can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound can cause cumulative damage to cells and tissues over time.

Dosage Effects in Animal Models

The effects of propanamide, 3-methoxy-N,N-dimethyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects. For instance, high doses of propanamide, 3-methoxy-N,N-dimethyl- have been associated with organ damage and reproductive toxicity . Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects occur.

Metabolic Pathways

Propanamide, 3-methoxy-N,N-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in its breakdown and utilization . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of propanamide, 3-methoxy-N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments . The compound’s distribution can affect its bioavailability and activity, influencing its overall biological effects.

Subcellular Localization

Propanamide, 3-methoxy-N,N-dimethyl- is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.

特性

IUPAC Name |

3-methoxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVMWHCOFMFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068836 | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53185-52-7 | |

| Record name | 3-Methoxy-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione](/img/structure/B1585388.png)

![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1585389.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-](/img/structure/B1585401.png)